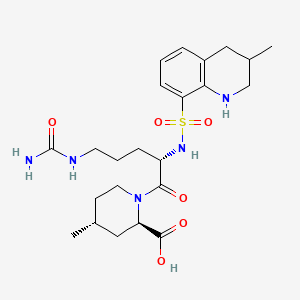
3-dodecyl-2,5-dithiophen-2-ylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-dodecyl-2,5-dithiophen-2-ylthiophene: is a conjugated polymer that belongs to the family of thiophene-based compounds. These compounds are known for their exceptional electronic and optoelectronic properties, making them valuable in various scientific and industrial applications. The presence of dodecyl side chains enhances the solubility and processability of the polymer, making it suitable for use in organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-dodecyl-2,5-dithiophen-2-ylthiophene typically involves the Stille coupling reaction. This reaction is performed between 3-dodecyl-2,5-dibromothiophene and (E)-1,2-bis(tributylstannyl)ethylene . The reaction is carried out in the presence of a palladium catalyst under inert conditions to prevent oxidation. The resulting polymer is then purified through precipitation and re-dissolution in suitable solvents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The polymer is produced in bulk reactors, and the purification process involves multiple steps of washing and filtration to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 3-dodecyl-2,5-dithiophen-2-ylthiophene undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the polymer back to its thiol form.
Substitution: Halogenation and alkylation reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation is typically carried out using bromine or chlorine, while alkylation can be achieved using alkyl halides in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Applications De Recherche Scientifique
Chemistry: 3-dodecyl-2,5-dithiophen-2-ylthiophene is widely used in the development of organic semiconductors. Its high charge mobility and stability make it an excellent candidate for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .
Biology and Medicine: While its primary applications are in electronics, research is ongoing to explore its potential in biological sensing and medical diagnostics. The polymer’s ability to conduct electricity and interact with biological molecules makes it a promising material for biosensors.
Industry: In the industrial sector, this compound is used in the production of flexible electronic devices, light-emitting diodes (LEDs), and electrochromic displays .
Mécanisme D'action
The mechanism of action of 3-dodecyl-2,5-dithiophen-2-ylthiophene in electronic applications involves the delocalization of π-electrons along the conjugated polymer backbone. This delocalization allows for efficient charge transport, which is essential for the performance of electronic devices. The dodecyl side chains enhance the solubility and processability of the polymer, allowing it to form uniform thin films .
Comparaison Avec Des Composés Similaires
Poly(3-hexylthiophene-2,5-diyl): Similar to 3-dodecyl-2,5-dithiophen-2-ylthiophene but with hexyl side chains instead of dodecyl.
Poly(3-dodecylthiophene-2,5-diyl): Another thiophene-based polymer with similar properties.
Poly(2,5-bis(3-alkylthiophene-2-yl)thieno[3,2-b]thiophene): A thiophene-based polymer with different alkyl side chains.
Uniqueness: this compound stands out due to its longer dodecyl side chains, which enhance its solubility and processability compared to polymers with shorter side chains. This makes it particularly suitable for applications requiring high-quality thin films and efficient charge transport.
Propriétés
Formule moléculaire |
C24H32S3 |
|---|---|
Poids moléculaire |
416.7 g/mol |
Nom IUPAC |
3-dodecyl-2,5-dithiophen-2-ylthiophene |
InChI |
InChI=1S/C24H32S3/c1-2-3-4-5-6-7-8-9-10-11-14-20-19-23(21-15-12-17-25-21)27-24(20)22-16-13-18-26-22/h12-13,15-19H,2-11,14H2,1H3 |
Clé InChI |
ALAWLNQNICRFKP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=C(SC(=C1)C2=CC=CS2)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,1-Trifluoro-2-[(2,2,2-trifluoroethyl)sulfonyl]ethane](/img/structure/B14885976.png)


![(2E)-4-{[6-methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B14885982.png)
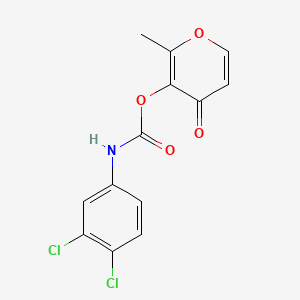

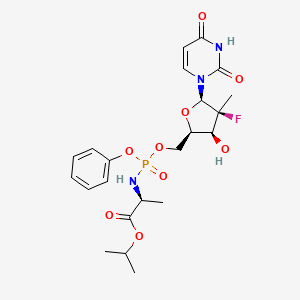

![(2E)-4-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14886013.png)
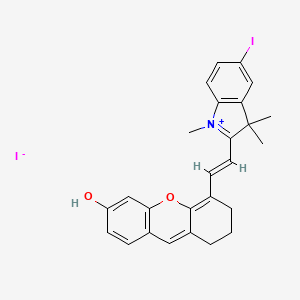
![4-(2-butoxy-3-methoxyphenyl)-1-(6-hydroxypyridazin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14886028.png)
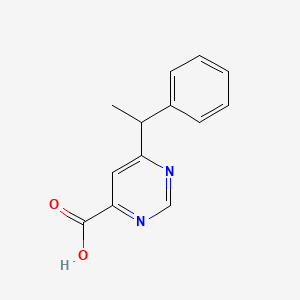
![7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-amine hydrochloride](/img/structure/B14886042.png)
